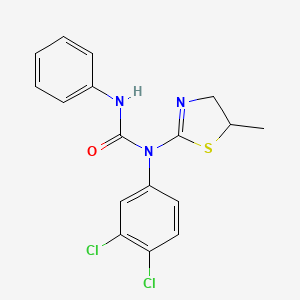
1,4-Bis(butylsulfonyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(butylsulfonyl)butane is an organic compound with the molecular formula C12H26O4S2. It is a sulfone derivative, characterized by the presence of two butylsulfonyl groups attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(butylsulfonyl)butane can be synthesized through the reaction of 1,4-dibromobutane with sodium butylsulfinate. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Br-(CH2)4-Br+2NaSO2Bu→BuSO2-(CH2)4-SO2Bu+2NaBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(butylsulfonyl)butane undergoes various chemical reactions, including:
Oxidation: The sulfone groups can be further oxidized to sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfone groups can yield thiols or sulfides, depending on the reducing agent used.
Substitution: The butylsulfonyl groups can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by catalysts such as palladium or nickel.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(butylsulfonyl)butane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(butylsulfonyl)butane involves its interaction with molecular targets through its sulfone groups. These groups can form strong interactions with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(tert-butylsulfonyl)butane
- 1,4-Bis(phenylsulfonyl)butane
- 1,4-Bis(vinylsulfonyl)butane
Uniqueness
1,4-Bis(butylsulfonyl)butane is unique due to its specific butylsulfonyl groups, which confer distinct chemical properties compared to its analogs. These properties include differences in solubility, reactivity, and biological activity, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C12H26O4S2 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
1,4-bis(butylsulfonyl)butane |
InChI |
InChI=1S/C12H26O4S2/c1-3-5-9-17(13,14)11-7-8-12-18(15,16)10-6-4-2/h3-12H2,1-2H3 |
InChI Key |
AQMIWZHQRPXARZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CCCCS(=O)(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-benzodioxol-5-yl)-1-(tert-butyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11475253.png)
![6-(3-methyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11475260.png)
![3-{5-[2-(4-Bromophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B11475269.png)
![N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11475272.png)
![3-(3-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11475275.png)
![4,4-bis(4-methylphenyl)-2-(2-chlorophenyl)-1H,2H-benzo[d]1,3-oxazine](/img/structure/B11475278.png)
![4,5,6-triethoxy-7-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-benzofuran-1(3H)-one](/img/structure/B11475283.png)
![3-[(4-chlorophenyl)sulfonyl]-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11475291.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-oxoheptan-3-yl)acetamide](/img/structure/B11475292.png)
![1,3-dimethyl-5-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11475293.png)
![N~2~-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycinamide](/img/structure/B11475309.png)
![3,6-Bis(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11475324.png)
![3-(4-methoxyphenyl)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B11475333.png)

